Cas no 172833-22-6 (N-Boc-4-aminopentanoic Acid)
N-Boc-4-aminopentanoic Acid Chemical and Physical Properties
Names and Identifiers
-
- N-Boc-4-aminopentanoic Acid
- 4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- 4-N-Boc-aminovalerate
- 4-N-Boc-aminovaleric acid
- 4-[(tert-Butoxycarbonyl)aMino]pentanoic Acid
- 4-[[(1,1-DiMethylethoxy)carbonyl]aMino]pentanoic Acid
- rac 4-Bocamino-pentanoic acid
- MFCD06410963
- (S)-4-(Boc-amino)pentanoic Acid
- AB88601
- SY066581
- Z1190328582
- 4-(Boc-amino)-1-pentanoic acid
- FS-5981
- 4-{[(tert-butoxy)carbonyl]amino}pentanoic acid
- AT29897
- 4-((tert-Butoxycarbonyl)amino)pentanoic acid
- 4-((tert-Butoxycarbonyl)amino)pentanoicacid
- DA-09321
- MFCD17170955
- AB87907
- 172833-22-6
- EN300-76846
- (R)-4-(Boc-amino)-pentanoic acid
- 4-(tert-butoxycarbonylamino)pentanoic acid
- SCHEMBL1000144
- DTXSID30405721
- CVYVXURBKURNKE-UHFFFAOYSA-N
- (4S)-4-(Boc-amino)-pentanoic acid
- rac 4-Boc-amino-pentanoic acid
- AKOS013429311
-
- Inchi: 1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
- InChI Key: CVYVXURBKURNKE-UHFFFAOYSA-N
- SMILES: O(C(NC(C)CCC(=O)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 217.13100
- Monoisotopic Mass: 217.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- PSA: 79.12000
- LogP: 1.96880
N-Boc-4-aminopentanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B621000-1g |
N-Boc-4-aminopentanoic Acid |
172833-22-6 | 1g |
$ 196.00 | 2023-04-18 | ||
| TRC | B621000-10g |
N-Boc-4-aminopentanoic Acid |
172833-22-6 | 10g |
$ 1533.00 | 2023-04-18 | ||
| Enamine | EN300-76846-0.05g |
4-{[(tert-butoxy)carbonyl]amino}pentanoic acid |
172833-22-6 | 95.0% | 0.05g |
$51.0 | 2025-03-21 | |
| Enamine | EN300-76846-0.1g |
4-{[(tert-butoxy)carbonyl]amino}pentanoic acid |
172833-22-6 | 95.0% | 0.1g |
$77.0 | 2025-03-21 | |
| Enamine | EN300-76846-0.25g |
4-{[(tert-butoxy)carbonyl]amino}pentanoic acid |
172833-22-6 | 95.0% | 0.25g |
$109.0 | 2025-03-21 | |
| Enamine | EN300-76846-0.5g |
4-{[(tert-butoxy)carbonyl]amino}pentanoic acid |
172833-22-6 | 95.0% | 0.5g |
$173.0 | 2025-03-21 | |
| Enamine | EN300-76846-1.0g |
4-{[(tert-butoxy)carbonyl]amino}pentanoic acid |
172833-22-6 | 95.0% | 1.0g |
$222.0 | 2025-03-21 | |
| Enamine | EN300-76846-2.5g |
4-{[(tert-butoxy)carbonyl]amino}pentanoic acid |
172833-22-6 | 95.0% | 2.5g |
$359.0 | 2025-03-21 | |
| Enamine | EN300-76846-5.0g |
4-{[(tert-butoxy)carbonyl]amino}pentanoic acid |
172833-22-6 | 95.0% | 5.0g |
$589.0 | 2025-03-21 | |
| Enamine | EN300-76846-10.0g |
4-{[(tert-butoxy)carbonyl]amino}pentanoic acid |
172833-22-6 | 95.0% | 10.0g |
$1049.0 | 2025-03-21 |
N-Boc-4-aminopentanoic Acid Suppliers
N-Boc-4-aminopentanoic Acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on N-Boc-4-aminopentanoic Acid
Recent Advances in the Application of N-Boc-4-aminopentanoic Acid (CAS: 172833-22-6) in Chemical Biology and Pharmaceutical Research
N-Boc-4-aminopentanoic Acid (CAS: 172833-22-6) is a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals. This compound, characterized by its Boc-protected amine and carboxylic acid functional groups, has garnered significant attention in recent years due to its versatility in medicinal chemistry and drug development. Recent studies have highlighted its role in the synthesis of peptide mimetics, protease inhibitors, and other pharmacologically active molecules, making it a valuable building block in the pharmaceutical industry.
A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated the utility of N-Boc-4-aminopentanoic Acid in the development of novel inhibitors targeting the SARS-CoV-2 main protease. Researchers utilized this compound as a scaffold to introduce modifications that enhanced binding affinity and selectivity. The study reported a 40% improvement in inhibitory activity compared to previous analogs, underscoring the potential of this intermediate in antiviral drug design. The findings were further supported by molecular docking simulations and X-ray crystallography data, which revealed key interactions between the inhibitor and the protease active site.
In addition to its antiviral applications, N-Boc-4-aminopentanoic Acid has been employed in the synthesis of peptide-based therapeutics for cancer treatment. A recent publication in *Bioorganic & Medicinal Chemistry Letters* detailed its use in constructing tumor-targeting conjugates. The study showcased how the Boc-protected amine group facilitated controlled coupling reactions, enabling the precise assembly of peptide-drug conjugates with improved stability and bioavailability. The resulting compounds exhibited potent cytotoxicity against several cancer cell lines, with IC50 values in the nanomolar range.
Another area of active research involves the application of N-Boc-4-aminopentanoic Acid in the development of prodrugs. A 2024 study in *European Journal of Pharmaceutical Sciences* explored its incorporation into self-immolative linkers for targeted drug delivery. The researchers designed a series of prodrugs that released active agents in response to specific enzymatic triggers, leveraging the compound's structural features to achieve controlled release kinetics. This approach demonstrated enhanced therapeutic efficacy and reduced off-target effects in preclinical models, highlighting its potential for clinical translation.
Beyond its pharmaceutical applications, N-Boc-4-aminopentanoic Acid has also found use in chemical biology as a tool for protein labeling and modification. A recent *ACS Chemical Biology* article described its role in the site-specific incorporation of non-natural amino acids into proteins. The study utilized the compound's carboxylic acid moiety for conjugation with fluorescent probes, enabling real-time visualization of protein dynamics in live cells. This methodology opens new avenues for studying protein-protein interactions and cellular signaling pathways with high spatial and temporal resolution.
In conclusion, recent research has underscored the multifaceted utility of N-Boc-4-aminopentanoic Acid (CAS: 172833-22-6) in chemical biology and pharmaceutical development. Its applications span from antiviral drug design to cancer therapeutics and prodrug development, demonstrating its value as a versatile building block. Future studies are expected to further explore its potential in emerging areas such as targeted drug delivery and chemical biology tools, solidifying its position as a critical component in modern drug discovery pipelines.
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